2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (methanesulfonyl)acetate is a complex organic compound characterized by its unique molecular structure and functional groups. This compound is classified under organosulfur compounds due to the presence of a sulfanyl group, and it also contains an alkyne moiety, which imparts significant reactivity. Its synthesis and applications are of interest in various fields, including organic synthesis and medicinal chemistry.
The compound can be sourced from chemical suppliers, with specific identifiers such as its CAS number 819079-71-5. It is classified as an organosulfur compound and a derivative of phenyl acetate, specifically incorporating an alkyne and a methanesulfonyl group. The IUPAC name for this compound is (2-hept-2-ynylsulfanylphenyl) 2-methanesulfonylacetate, indicating its structural components clearly.
The synthesis of 2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (methanesulfonyl)acetate typically involves several key steps:
The synthetic routes involve careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Specific reagents such as iodoacetic acid may also be utilized in alternative synthetic pathways.
The molecular structure of 2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (methanesulfonyl)acetate can be described as follows:
| Property | Data |
|---|---|
| CAS Number | 819079-71-5 |
| Molecular Formula | C15H17IO2S |
| Molecular Weight | 388.3 g/mol |
| IUPAC Name | (2-hept-2-ynylsulfanylphenyl) 2-methanesulfonylacetate |
| InChI | InChI=1S/C15H17IO2S/c1… |
| SMILES | CCCCC#CCSC1=CC=CC=C1OC(=O)C |
The structure features a phenolic ring attached to a sulfanyl group, which in turn connects to an alkyne and an acetate moiety.
The compound can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for the chemical transformations involving 2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (methanesulfonyl)acetate typically follows these pathways:
The physical properties of 2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (methanesulfonyl)acetate include:
Chemical properties include:
The compound has several applications in scientific research:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: